molecular formula C14H15NO3 B2976632 ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate CAS No. 404892-81-5

ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate

Cat. No. B2976632
M. Wt: 245.278
InChI Key: RINKONVSALGPSF-UHFFFAOYSA-N
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Description

Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike those compounds, it has a nitrogen atom in its ring . It’s colorless, but older samples can appear red because of the traces of its red-violet oxidation product . Ethyl is a functional group in organic chemistry, it refers to an alkane minus one hydrogen, resulting in a composition of –C2H5 . The phenoxy group is a functional group in organic chemistry that has the structure Ar–O, where Ar represents any derived aromatic compound .


Molecular Structure Analysis

The molecular structure of a compound similar to “ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate” would likely involve a pyrrole ring attached to a phenyl group via an oxygen atom, with an ethyl group attached to the acetate functional group .


Chemical Reactions Analysis

The chemical reactions of pyrrole-based compounds are quite diverse, including reactions like electrophilic substitution and nucleophilic substitution .

Scientific Research Applications

Antibacterial and Antitubercular Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their antibacterial activity . These compounds were also tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Methods of Application

The compounds were synthesized and then underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Results or Outcomes

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Organic Electronics

Specific Scientific Field

Organic Chemistry

Summary of the Application

A new polypyrrole derivative 4-(1H-pyrrol-1-yl)phenyl 4-(1H-pyrrol-1-yl)butanoate (NPB) was synthesized for use in organic electronics . This compound can be used for the preparation of water-soluble cationic polypyrrole .

Methods of Application

The compound was synthesized using a scalable multigram synthesis method . The resulting product was characterized by 1H and 13C NMR spectroscopy, ESI-high-resolution mass spectrometry (ESI-HRMS), and Fourier-transform infrared spectroscopy (FTIR) .

Results or Outcomes

The synthesis resulted in N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, which can be used for the preparation of the water-soluble cationic polypyrrole, in two steps with an 81% overall yield .

Electrochemical and Optical Properties

Specific Scientific Field

Polymer Chemistry

Summary of the Application

A novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization . The electrochemical and optical properties of this novel polymer were discussed in detail .

Methods of Application

The compound was synthesized and its corresponding polymer was obtained via electrochemical polymerization . The polymer film exhibited a reversible electrochromic behavior .

Results or Outcomes

The polymer film exhibited a reversible electrochromic behavior with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm 2 /C at 950 nm) .

Antifungal Applications

Summary of the Application

All precursors and the corresponding products were assessed for their in vitro antifungal effect on six strains of Candida species .

Methods of Application

The compounds were synthesized and then underwent thorough characterization and evaluation for antifungal activity .

Results or Outcomes

The results of the antifungal activity were not specified in the source .

Electrochemical and Optical Properties

Summary of the Application

A novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization . The electrochemical and optical properties of this novel polymer were discussed in detail . It was found that the polymer film also exhibited a reversible electrochromic behavior (orange color in the neutral state and blue color in the oxidized state) with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm 2 /C at 950 nm) .

Results or Outcomes

The synthesis resulted in a polymer film that exhibited a reversible electrochromic behavior with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm 2 /C at 950 nm) .

Future Directions

The future directions for research into this compound would likely involve exploring its potential uses in various fields, such as medicine or materials science, given the wide range of activities exhibited by pyrrole derivatives .

properties

IUPAC Name

ethyl 2-(4-pyrrol-1-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-17-14(16)11-18-13-7-5-12(6-8-13)15-9-3-4-10-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINKONVSALGPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate

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